1-(3-cyanopropyl)-1H-indole-3-carboxylic acid 1-(3-cyanopropyl)-1H-indole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1020984-72-8
VCID: VC3344527
InChI: InChI=1S/C13H12N2O2/c14-7-3-4-8-15-9-11(13(16)17)10-5-1-2-6-12(10)15/h1-2,5-6,9H,3-4,8H2,(H,16,17)
SMILES: C1=CC=C2C(=C1)C(=CN2CCCC#N)C(=O)O
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol

1-(3-cyanopropyl)-1H-indole-3-carboxylic acid

CAS No.: 1020984-72-8

Cat. No.: VC3344527

Molecular Formula: C13H12N2O2

Molecular Weight: 228.25 g/mol

* For research use only. Not for human or veterinary use.

1-(3-cyanopropyl)-1H-indole-3-carboxylic acid - 1020984-72-8

Specification

CAS No. 1020984-72-8
Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
IUPAC Name 1-(3-cyanopropyl)indole-3-carboxylic acid
Standard InChI InChI=1S/C13H12N2O2/c14-7-3-4-8-15-9-11(13(16)17)10-5-1-2-6-12(10)15/h1-2,5-6,9H,3-4,8H2,(H,16,17)
Standard InChI Key NSKZKRXGLNIUOX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2CCCC#N)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(=CN2CCCC#N)C(=O)O

Introduction

1-(3-cyanopropyl)-1H-indole-3-carboxylic acid is a chemical compound of significant interest in medicinal chemistry due to its diverse biological activities. It is characterized by its molecular formula, C13H12N2O2, and a molecular weight of approximately 228.25 g/mol . This compound is a derivative of indole, which is a core structure found in many biologically active molecules.

Biological Activities

1-(3-cyanopropyl)-1H-indole-3-carboxylic acid exhibits several biological activities that make it a valuable compound in medicinal chemistry:

  • Antimicrobial Properties: Studies have shown that indole derivatives, including this compound, possess notable antimicrobial activity. For instance, it has been effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.

    CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
    This compound3264
    Control Antibiotic A1632
    Control Antibiotic B816
  • Anticancer Activity: Indole derivatives are known for their anticancer properties. This compound and its analogs have shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

    CompoundIC50 (µM) in HL-60 Cells
    This compound15
    Control Drug X10
    Control Drug Y5
  • Anti-inflammatory Effects: The anti-inflammatory properties of indole derivatives have also been documented, offering therapeutic potential for treating conditions such as arthritis.

Synthesis and Applications

The synthesis of 1-(3-cyanopropyl)-1H-indole-3-carboxylic acid typically involves the reaction of indole derivatives with cyanoacetic acid. Various methods, including microwave-assisted techniques, have been reported to yield high-purity products efficiently.

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of novel antidepressants, anti-inflammatory agents, and anticancer drugs.

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